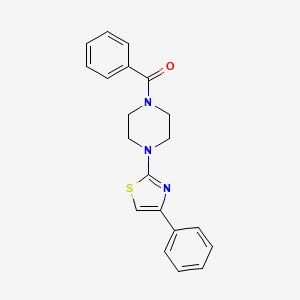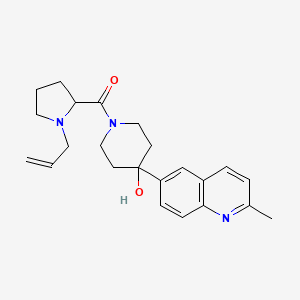
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol, also known as A-86929, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the family of piperidine derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves its binding to the dopamine D1 receptor, which activates a signaling pathway that leads to the release of dopamine. This neurotransmitter is involved in the regulation of movement, mood, and reward. This compound has been found to have a higher affinity for the dopamine D1 receptor than other compounds, making it a useful tool for studying dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling and the regulation of locomotor activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has been used to study the role of the dopamine D1 receptor in addiction, schizophrenia, and other neuropsychiatric disorders.
实验室实验的优点和局限性
One advantage of using 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments is its high affinity for the dopamine D1 receptor, which allows for precise modulation of dopamine signaling. However, one limitation is its selectivity for the D1 receptor, which may limit its usefulness in studying other dopamine receptors. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in experiments.
未来方向
There are several potential future directions for research involving 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol. One area of interest is the study of its effects on learning and memory, as dopamine signaling has been implicated in these processes. Another potential direction is the investigation of its use in the treatment of neuropsychiatric disorders, such as addiction and schizophrenia. Additionally, further optimization of the synthesis method may lead to improved yields and purity of this compound.
合成方法
The synthesis of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methylquinoline with allylproline followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of movement, mood, and reward. This compound has been used in studies to investigate the role of the dopamine D1 receptor in various physiological processes.
属性
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(1-prop-2-enylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-12-25-13-4-5-21(25)22(27)26-14-10-23(28,11-15-26)19-8-9-20-18(16-19)7-6-17(2)24-20/h3,6-9,16,21,28H,1,4-5,10-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJFJXUPSJZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)


![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
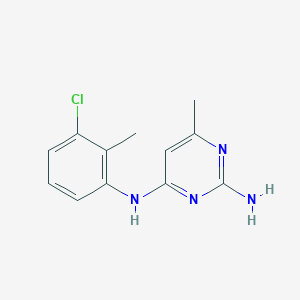
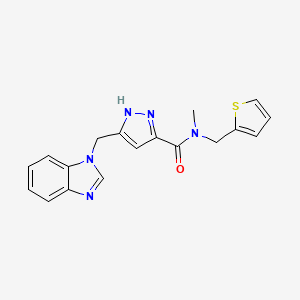
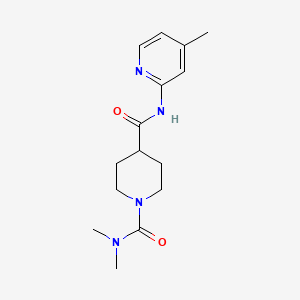
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5418565.png)
